N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-16-6-12-19(13-7-16)30(27,28)15-14-22(26)24-18-10-8-17(9-11-18)23-25-20-4-2-3-5-21(20)29-23/h2-13H,14-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMWCQPXASJEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylated propanamide derivatives. One common method includes the use of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the amino group of the benzothiazole attacks the tosylated propanamide, forming the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: NaBH4, LiAlH4, ethanol (C2H5OH)
Substitution: Halogenated solvents, bases like K2CO3, and catalysts such as palladium on carbon (Pd/C)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Employed in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Propanamide Derivatives
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide (CAS: 885268-54-2)
- Substituent : Chloro group instead of tosyl.
- Key Differences: The chloro group is a smaller, more reactive leaving group compared to the bulky tosyl moiety. However, the tosyl group improves solubility in polar solvents due to its sulfonyl group .
- Applications : Likely explored for biological activity, though specific data are unavailable.
Thiourea and Oxadiazinane/Triazinane Derivatives
Compounds such as 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas and 1,3,5-triazinane-2-thiones (e.g., compounds 2–4 in ) are synthesized via reactions of 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates and formaldehyde.
- Substituents : Arylthiourea and triazinane-thione groups.
Triazole Derivatives
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () feature sulfonyl and fluorine substituents.
- Key Differences : Fluorine atoms increase electronegativity and metabolic stability. The sulfonyl group in both these compounds and the target compound enhances electronic delocalization.
- Tautomerism : Triazole-thiones exist in equilibrium with thiol tautomers, confirmed by IR spectra (absence of S-H stretches at 2500–2600 cm⁻¹ and presence of C=S at 1247–1255 cm⁻¹) .
Phenoxazine-Benzothiazole Hybrids
Compounds like 10-(4-(Benzo[d]thiazol-2-yl)phenyl)-10H-phenoxazine (BT) exhibit thermally activated delayed fluorescence (TADF) with ΔE_ST < 0.1 eV and short lifetimes (<1 μs).
- Applications: OLED emitters due to efficient triplet harvesting. The benzothiazole-phenoxazine architecture facilitates charge transfer, unlike the non-conjugated propanamide chain in the target compound .
Phosphine Oxide Derivatives
Tris(4-(benzo[d]thiazol-2-yl)phenyl)phosphine oxide (4-TBTPO) shows yellow emission (365 nm excitation).
- Structural Impact: The phosphine oxide core and benzothiazole units enable strong fluorescence, contrasting with the target compound’s likely non-emissive properties due to the absence of extended conjugation .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide is a compound within the benzothiazole derivative class, noted for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a benzothiazole ring coupled with a tosylated propanamide group. This unique structure contributes to its potential pharmacological applications.
Chemical Formula: CHNOS
Molecular Weight: 300.38 g/mol
CAS Number: 895447-58-2
Benzothiazole derivatives have been shown to interact with various biological targets, leading to their therapeutic effects:
- Antimicrobial Activity: The compound exhibits potential against various bacterial strains, possibly through disruption of bacterial cell wall synthesis.
- Anti-inflammatory Activity: It may inhibit pro-inflammatory cytokines, reducing inflammation in models of acute and chronic inflammatory diseases.
- Anticancer Activity: Preliminary studies suggest that it could induce apoptosis in cancer cells by targeting specific signaling pathways.
Biological Activity Data
A summary of biological activity studies on this compound is presented in the following table:
Case Studies and Research Findings
-
Antimicrobial Studies:
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development. -
Anti-inflammatory Research:
In an experimental model using carrageenan to induce paw edema in rats, this compound demonstrated a notable reduction in inflammation compared to control groups. The mechanism was hypothesized to involve inhibition of cyclooxygenase (COX) enzymes. -
Anticancer Potential:
Research involving human cancer cell lines showed that treatment with this compound resulted in cell cycle arrest and apoptosis. The compound's ability to inhibit the PI3K/Akt/mTOR signaling pathway was identified as a key mechanism behind its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
